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Compound of Interest

Compound Name: CALCIUM PLUMBATE

Cat. No.: B1143677

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structures of two
key calcium plumbate compounds: Calcium Orthoplumbate (CazPbQOa4) and Calcium
Metaplumbate (CaPbOs). This document summarizes their crystallographic data, details the
experimental protocols for their synthesis and structural determination, and presents logical
workflows for these processes.

Crystallographic Data of Calcium Plumbates

The crystal structures of Ca2PbO4 and CaPbOs have been determined through powder X-ray
and neutron diffraction techniques. The key crystallographic parameters are summarized below
for comparative analysis.

Table 1: Crystallographic Data for CazPbOa
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Parameter

Value (Source 1)

Value (Source 2)

Crystal System

Orthorhombic

Orthorhombic

Space Group

Pbam (No. 55)

Pbam (No. 55)

Lattice Parameters a=5.832A a=3.427A
b=09.766 A b=5.901 A

c=3375A c=9.908 A

Unit Cell Volume 192.5 A3 199.8 A3
Formula Units (2) 2 4

Note: The discrepancy in lattice parameters for CazPbO4 may arise from different experimental
conditions or indexing conventions. Both sets of parameters are provided for a comprehensive

overview.

In the CazPbOa structure, the lead(lV) ions are coordinated to six oxygen atoms, forming PbOe
octahedra that share edges to create a three-dimensional network.[1] The calcium ions are
situated within this network and are coordinated to seven oxygen atoms.[1]

Table 2: Atomic Coordinates for Ca2PbO4 (Space Group:
Pbam)

Wyckoff
Atom . X y z
Position
Ca 4h 0.5 0.358 0.158
Pb 2a 0 0 0
01 49 0 0 0.25
02 4h 0.5 0.142 0.842

Table 3: Crystallographic Data for CaPbOs
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Parameter Value

Crystal System Orthorhombic

Space Group Pbnm (No. 62)

Structure Type Distorted Perovskite (GdFeOs type)[2][3]
Lattice Parameters a=5.6710 A

b=5.8875A

c=8.1495 A

Unit Cell Volume 272.0 A3

Formula Units (2) 4

CaPbOs adopts a distorted perovskite structure.[2][3] This structure consists of a network of
corner-sharing PbOs octahedra, with the calcium ions located in the 12-fold coordination sites
within the framework. The distortion from the ideal cubic perovskite structure is due to the
relative sizes of the Ca?* and Pb** cations.

Experimental Protocols

The determination of the crystal structures of calcium plumbates involves their synthesis
followed by characterization using diffraction methods.

Synthesis of Calcium Plumbates

This method involves the direct reaction of solid precursors at high temperatures.
Starting Materials:

e Calcium oxide (CaO) or calcium nitrate (Ca(NOs)z)

o Lead(ll) oxide (PbO) or lead(ll) nitrate (Pb(NO3)z2)

Procedure:

e The calcium and lead salts are weighed in a stoichiometric ratio of Ca:Pb of 2:1.[4]
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The powders are thoroughly ground in an agate mortar to ensure homogeneous mixing.[4]

The mixed powder is compacted into a corundum crucible.[4]

The crucible is placed in a muffle furnace and heated to between 600 and 800 °C for 24
hours.[4]

After cooling, the product is ground and may be washed with a dilute acid (e.g., acetic acid)
to remove any unreacted CaO.

The final product is filtered, washed with deionized water, and dried.

The perovskite phase of calcium plumbate requires high-pressure and high-temperature

conditions for its formation.[2][3]

Starting Materials:

Calcium orthoplumbate (CazPbOa)

Lead(lV) oxide (PbO2)

Procedure:

A stoichiometric mixture of CazPbOa4 and PbO: is prepared.

The mixture is subjected to high pressure (typically several GPa) and high temperature
(around 1000 °C) in a high-pressure apparatus, such as a multi-anvil press.

The sample is held at these conditions for a specific duration to allow for the phase
transformation to occur.

The sample is then quenched to room temperature before releasing the pressure to retain
the metastable high-pressure phase.

Crystal Structure Analysis

The primary techniques for elucidating the crystal structures of calcium plumbates are X-ray
Diffraction (XRD) and Neutron Diffraction.
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Instrumentation:

A powder diffractometer equipped with a Cu Ka (A = 1.5406 A) or similar X-ray source.
o A detector, such as a scintillation counter or a position-sensitive detector.

Sample Preparation:

e The synthesized calcium plumbate powder is finely ground to ensure random orientation of
the crystallites.

e The powder is packed into a sample holder, and the surface is flattened.
Data Collection:
e The sample is mounted in the diffractometer.

o The X-ray diffraction pattern is recorded over a 26 range, typically from 10° to 90°, with a
step size of 0.02° and a counting time of 1-2 seconds per step.

Neutron diffraction is particularly useful for accurately determining the positions of light atoms
like oxygen in the presence of heavy atoms like lead.

Instrumentation:

» A high-flux neutron source (e.g., from a nuclear reactor or spallation source).
e Aneutron powder diffractometer with a position-sensitive detector.

Sample Preparation:

» A sufficient amount of the powdered sample (typically a few grams) is loaded into a
vanadium can, which is used to minimize coherent scattering from the sample container.

Data Collection:

e The diffraction pattern is collected at a constant wavelength or using a time-of-flight method
over a wide range of d-spacings.
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The collected powder diffraction data is analyzed using the Rietveld method to refine the crystal
structure parameters.

Procedure:

¢ An initial structural model is proposed, including the space group, approximate lattice
parameters, and atomic positions.

e The theoretical diffraction pattern is calculated from this model.

o The calculated pattern is fitted to the experimental data by refining various parameters in a
least-squares process. These parameters include:

o Instrumental parameters: Zero-point error, peak shape parameters.

o Structural parameters: Lattice parameters, atomic coordinates, site occupancy factors,
and atomic displacement parameters (thermal parameters).

e The refinement is continued until the difference between the calculated and observed
patterns is minimized, as indicated by goodness-of-fit indicators such as Rwp and x2.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization
processes for calcium plumbates.

Workflow for Solid-State Synthesis of Ca2PbOa4
Workflow for High-Pressure Synthesis of CaPbOs
Workflow for Crystal Structure Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unraveling the Atomic Architecture: A Technical Guide
to Calcium Plumbate Crystal Structures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143677#calcium-plumbate-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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